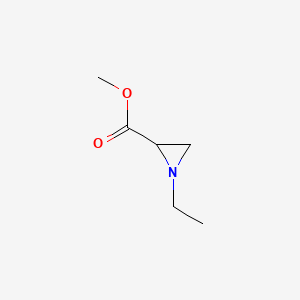
MAB-CHMINACA metabolite M2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAB-CHMINACA metabolite M2 is an expected metabolite of MAB-CHMINACA, a synthetic cannabinoid . The terminal amide of MAB-CHMINACA has been hydrolyzed to carboxylic acid to form this metabolite . It is an analog of a known major metabolite of AB-CHMINACA in humans .
Synthesis Analysis
MAB-CHMINACA metabolite M2 is formed when the terminal amide of MAB-CHMINACA is hydrolyzed to carboxylic acid . This metabolite is an analog of a known major metabolite of AB-CHMINACA in humans .
Molecular Structure Analysis
The molecular formula of MAB-CHMINACA metabolite M2 is C21H29N3O3 . The InChI code is InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3, (H,22,25) (H,26,27)/t18-/m1/s1 .
Chemical Reactions Analysis
The primary biotransformations of MAB-CHMINACA metabolite M2 occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain .
Physical And Chemical Properties Analysis
The molecular weight of MAB-CHMINACA metabolite M2 is 371.5 .
Applications De Recherche Scientifique
Detection in Biological Matrices
MAB-CHMINACA metabolite M2 can be detected in various biological matrices, which is crucial for linking toxicity and symptoms to each compound and concentration . These matrices include hair, oral fluid, blood, and urine . For example, the use of hair can detect chronic and retrospective consumption, while oral fluid or blood can simultaneously detect the parent compounds and their metabolites .
Identification of Consumption
The detection of MAB-CHMINACA metabolite M2 in biological specimens is critical as it provides the only way to prove consumption . This is because, for many synthetic cannabinoids, the parent compound is not detectable in biological samples after intake .
Monitoring New Trends in Drug Market
The use of new techniques, such as high-resolution mass spectrometry, can avoid the use of previous standards and monitor new trends in the drug market . This is particularly relevant for MAB-CHMINACA metabolite M2, given the rapid emergence of new synthetic cannabinoids .
Study of Metabolic Pathways
The study of MAB-CHMINACA metabolite M2 can provide insights into the metabolic pathways of synthetic cannabinoids . Most transformations occur at the cyclohexylmethyl tail of the compound .
Forensic Analysis
MAB-CHMINACA metabolite M2 can be used in forensic analysis to confirm ADB-CHMINACA intake . This is particularly important as ADB-CHMINACA is a new synthetic cannabinoid with high potency and many reported adverse events and fatalities .
Development of Analytical Methods
The study of MAB-CHMINACA metabolite M2 can guide the development of analytical methods for synthetic cannabinoids . For instance, A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl) are recommended as metabolite targets to document ADB-CHMINACA intake in clinical and forensic cases .
Safety and Hazards
Orientations Futures
Mécanisme D'action
- Cannabinoid receptors, such as CB1 and CB2, play crucial roles in modulating various physiological processes, including pain perception, mood, appetite, and immune response .
- The interaction with these receptors may result in changes in signaling pathways and downstream effects .
- Downstream effects may include altered neurotransmitter release, immune modulation, and changes in neuronal excitability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Propriétés
IUPAC Name |
(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H,22,25)(H,26,27)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFKDDNZVYVPRC-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342374 |
Source


|
| Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185889-12-6 |
Source


|
| Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)


![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)






![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)